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Compound Name: Tris(isopropenyloxy)vinylsilane

Cat. No.: B092359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

Tris(isopropenyloxy)vinylsilane, a versatile silane coupling agent. The document focuses on

Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR)

spectroscopy, offering a comprehensive understanding of its molecular structure and functional

groups. Detailed experimental protocols and data interpretation are presented to assist

researchers in its application and characterization.

Introduction
Tris(isopropenyloxy)vinylsilane (CAS No. 15332-99-7) is a member of the organosilane

family, characterized by a central silicon atom bonded to a vinyl group and three

isopropenyloxy groups.[1][2] Its molecular formula is C11H18O3Si, and its structure lends it

utility as a cross-linker and coupling agent, capable of bridging organic and inorganic materials.

[3] Accurate spectroscopic analysis is crucial for confirming its identity, purity, and reactivity in

various applications.

Molecular Structure and Functional Groups
The key to interpreting the spectroscopic data of Tris(isopropenyloxy)vinylsilane lies in

understanding its constituent functional groups: a vinyl group (-CH=CH2), three isopropenyloxy
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groups (-O-C(CH3)=CH2), and the central siloxane framework (Si-O-C).

Molecular Structure of Tris(isopropenyloxy)vinylsilane
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Diagram 1: Molecular structure of Tris(isopropenyloxy)vinylsilane.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. The FTIR spectrum of

Tris(isopropenyloxy)vinylsilane will exhibit characteristic absorption bands corresponding to

its vinyl and isopropenyloxy moieties, as well as the Si-O-C linkages.

Experimental Protocol
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Sample Preparation: A small drop of neat liquid Tris(isopropenyloxy)vinylsilane is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid

film.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Mount the prepared sample in the spectrometer.

Acquire the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Expected FTIR Data
The following table summarizes the expected characteristic infrared absorption bands for

Tris(isopropenyloxy)vinylsilane, based on data from analogous compounds such as

vinyltriallyloxysilane and vinyltrimethoxysilane.[4]

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3090 - 3020 =C-H stretching
Vinyl &

Isopropenyloxy
Medium

2980 - 2900 C-H stretching Methyl (CH₃) Medium-Strong

1640 - 1620 C=C stretching
Vinyl &

Isopropenyloxy
Strong

1450 - 1370 C-H bending Methyl (CH₃) Medium

1200 - 1000 Si-O-C stretching Siloxane Strong, Broad

960 - 850
=C-H bending (out-of-

plane)

Vinyl &

Isopropenyloxy
Strong
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the

complete characterization of Tris(isopropenyloxy)vinylsilane.

Experimental Protocol
Sample Preparation: Approximately 10-20 mg of Tris(isopropenyloxy)vinylsilane is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then

transferred to an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

A series of radiofrequency pulses are applied to the sample, and the resulting free induction

decay (FID) is recorded.

The FID is Fourier-transformed to produce the NMR spectrum.

Data is processed, including phase and baseline correction, and referenced to the internal

standard.

Expected ¹H NMR Data
The ¹H NMR spectrum will show distinct signals for the protons of the vinyl group and the

isopropenyloxy groups. The chemical shifts are influenced by the electronegativity of the

neighboring atoms and the overall electronic structure.[5][6] The expected chemical shifts and

multiplicities are based on data for isopropenyloxytrimethylsilane and vinylsilanes.[7][8]
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 6.2 - 5.8 Multiplet 3H
Vinyl protons (-

CH=CH₂)

~ 4.2 - 4.0 Singlet 6H
Isopropenyloxy

(=CH₂)

~ 1.8 Singlet 9H Isopropenyloxy (-CH₃)

Expected ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~ 158 Isopropenyloxy (-C(CH₃)=CH₂)

~ 136 Vinyl (-CH=CH₂)

~ 134 Vinyl (-CH=CH₂)

~ 85 Isopropenyloxy (=CH₂)

~ 20 Isopropenyloxy (-CH₃)

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Tris(isopropenyloxy)vinylsilane.
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Workflow for Spectroscopic Analysis
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Diagram 2: Logical workflow for the spectroscopic analysis of
Tris(isopropenyloxy)vinylsilane.

Conclusion
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The combined application of FTIR and NMR spectroscopy provides a robust framework for the

structural elucidation and quality control of Tris(isopropenyloxy)vinylsilane. The

characteristic FTIR absorption bands confirm the presence of key functional groups, while ¹H

and ¹³C NMR spectra offer precise information on the atomic connectivity and chemical

environment. This guide serves as a valuable resource for researchers employing

Tris(isopropenyloxy)vinylsilane, ensuring its proper identification and utilization in various

scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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